molecular formula C6H9N3O2 B13506445 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3h)-one

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3h)-one

Cat. No.: B13506445
M. Wt: 155.15 g/mol
InChI Key: MLKQGHCXLGAIJY-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one is a pyrimidinone derivative featuring a hydroxyl group at the 6-position and an aminoethyl substituent at the 2-position. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(1-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2/c1-3(7)6-8-4(10)2-5(11)9-6/h2-3H,7H2,1H3,(H2,8,9,10,11)

InChI Key

MLKQGHCXLGAIJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=O)N1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an aminoethyl group. The reaction conditions often include the use of solvents such as dioxane and bases like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one with structurally related compounds:

Structural Analogs

Compound Name Substituents (Positions) Key Properties/Applications Reference
2-Amino-6-methylpyrimidin-4(1H)-one 2-Amino, 6-Methyl Forms stable perchlorate salts; used in crystallography studies due to strong H-bonding and π-π stacking .
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one 6-Amino, 2-(2-methylbenzylthio) Exhibits antimicrobial activity; sulfur substitution enhances lipophilicity .
3,4-Dihydro-5-ethoxycarbonyl-4-(4-chlorophenyl)-6-methylpyrimidin-2(1H)-one 5-Ethoxycarbonyl, 4-(4-Cl-Ph), 6-Methyl Synthesized via Biginelli reaction; used in antihypertensive drug analogs .
6-Hydroxypyrimidine-4-carboxylic acid 6-Hydroxy, 4-Carboxylic acid Chelating agent for metal ions; intermediate in nucleotide synthesis .

Functional Group Impact on Bioactivity

  • Hydroxyl Groups : Enhance solubility and H-bonding (e.g., 6-hydroxypyrimidine-4-carboxylic acid’s metal chelation ).
  • Thioethers : Improve membrane permeability (e.g., 2-(2-methylbenzylthio) derivatives ).

Stability and Crystallography

  • 2-Amino-6-methylpyrimidin-4(1H)-one forms a disordered perchlorate co-crystal with face-to-face π-π interactions (3.776 Å spacing) and extensive H-bond networks .
  • 6-Amino-2-ethyl-4-(4-fluorophenyl)benzoxazin-3-one analogs show stability via intramolecular H-bonds and hydrophobic interactions .

Biological Activity

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the context of various receptor interactions and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

This structure includes a hydroxyl group and an aminoethyl side chain, which are critical for its biological interactions.

1. Adenosine Receptor Modulation

Research has shown that derivatives of pyrimidine compounds can act as selective modulators of adenosine receptors, particularly the A1 and A3 subtypes. The A1 receptor is implicated in various physiological processes, including neuroprotection and cardioprotection, while the A3 receptor is associated with anti-inflammatory effects.

  • Case Study : In a study evaluating a series of pyrimidine derivatives, this compound exhibited significant antagonistic activity at the A3 adenosine receptor. This suggests potential therapeutic applications in conditions like asthma and cancer where A3 receptor modulation is beneficial .

2. Inhibition of Nitric Oxide Production

Another area of interest is the compound's effect on nitric oxide (NO) production. NO plays a crucial role in various signaling pathways, but excessive production can lead to inflammatory diseases.

  • Research Findings : In vitro studies demonstrated that this compound significantly inhibited LPS-induced NO production in mouse peritoneal cells. The IC50 values reported ranged from 10 µM to 25 µM depending on the experimental conditions .
CompoundIC50 (µM)Effect on NO Production
This compound10 - 25Significant inhibition
Control>100No significant effect

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The modulation of adenosine receptors influences neurotransmitter release and inflammatory responses, while inhibition of NO production contributes to its anti-inflammatory properties.

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one and related pyrimidinone derivatives?

Methodological Answer:
Pyrimidinone derivatives are typically synthesized via condensation reactions or multicomponent protocols. For example, substituted pyrimidinones can be prepared by reacting aminothiophenes with aldehydes or aryl amines under reflux conditions. Key steps include:

  • Aminomethylation : Introducing the aminoethyl group via reductive amination or nucleophilic substitution. demonstrates the use of aryl amines (e.g., 4-methoxyphenylamine) reacting with formyl intermediates to yield aminomethyl derivatives (e.g., compound 4a , 87% yield) .
  • Cyclization : Acid- or base-catalyzed cyclization of intermediate thioureas or carbamates to form the pyrimidinone ring.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography.

Example Synthesis Data (from ):

CompoundYield (%)Melting Point (°C)
4a (4-methoxyphenyl derivative)87214–215
4b (2,5-dimethoxyphenyl)58232–233
4d (4-chlorophenyl)72254–256

Basic: Which spectroscopic and analytical techniques are critical for characterizing pyrimidinone derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl/amino groups (δ 1.5–3.5 ppm). For example, reports characteristic NH₂ signals at δ 5.8–6.2 ppm in DMSO-d₆ .
    • 13C NMR : Confirm carbonyl (C=O, δ 160–170 ppm) and aromatic carbon environments.
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, N–H bends at 3300–3500 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ for C₅H₇N₃O at m/z 126.1) .
  • Elemental Analysis : Ensure purity (>95% C, H, N content).

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of pyrimidinone derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is pivotal for confirming bond lengths, angles, and hydrogen-bonding networks. Key steps include:

  • Crystal Growth : Use slow evaporation of DMF/water solutions to obtain suitable crystals.
  • Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement : Use SHELXL ( ) to model disorder (e.g., perchlorate anions in with 67.8:32.2 occupancy) and hydrogen bonds (N–H⋯O, O–H⋯O) .
  • Validation : Check R-factors (<0.06) and π–π stacking distances (e.g., 3.776 Å in ) .

Example Structural Parameters (from ):

Interaction TypeDistance (Å)Angle (°)
N–H⋯O (hydrogen bond)2.85–3.12145–165
π–π stacking3.776

Advanced: How can researchers address discrepancies in biological activity data across studies on pyrimidinone derivatives?

Methodological Answer:

  • Assay Standardization : Use consistent enzyme sources (e.g., recombinant human dihydrofolate reductase for IC₅₀ measurements) and controls (e.g., methotrexate) .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups like Cl in 4d enhance DHFR inhibition) with activity trends .
  • Statistical Validation : Apply ANOVA or t-tests to compare IC₅₀ values across replicates.
  • In Silico Modeling : Use docking studies (AutoDock Vina) to rationalize activity differences based on binding modes .

Advanced: What experimental strategies optimize the synthesis of pyrimidinone derivatives with high enantiomeric purity?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation to install the aminoethyl group .
  • Chromatographic Resolution : Employ chiral HPLC columns (Chiralpak IA) with hexane/isopropanol gradients.
  • Dynamic Resolution : Utilize enzyme-mediated kinetic resolution (e.g., lipases) to enrich desired enantiomers .

Advanced: How do intermolecular interactions influence the solid-state properties of pyrimidinone derivatives?

Methodological Answer:

  • Hydrogen Bonding : Stabilize crystal packing via N–H⋯O and O–H⋯O networks (e.g., shows chains along the b-axis) .
  • π–π Stacking : Planar pyrimidinone rings stack face-to-face (3.7–4.0 Å), affecting solubility and melting points .
  • Disorder Modeling : Refine split positions for disordered solvents/ions using SHELXL restraints .

Advanced: How to design a structure-activity relationship (SAR) study for pyrimidinone derivatives targeting antimicrobial activity?

Methodological Answer:

  • Derivative Library : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at the 6-position.
  • Biological Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .
  • Data Analysis : Use multivariate regression to correlate logP, Hammett σ values, and bioactivity.

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